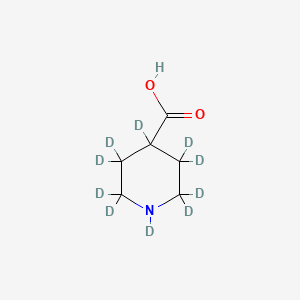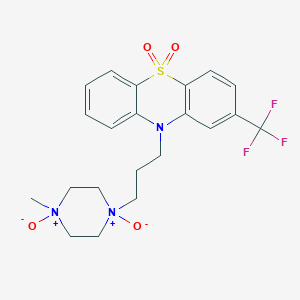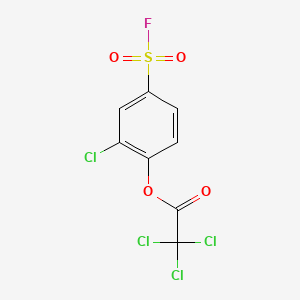
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzenesulfonyl fluoride group, a 3-chloro-4-hydroxy substitution, and a trichloroacetate moiety. Its unique structure imparts distinct chemical properties, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate typically involves multi-step organic reactions. One common method includes the sulfonation of benzene derivatives followed by chlorination and hydroxylation. The final step involves the introduction of the trichloroacetate group under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The presence of the sulfonyl fluoride group makes it susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, while reduction can convert it to an alcohol.
Esterification and hydrolysis: The trichloroacetate group can participate in esterification reactions, forming esters, and can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include substituted benzenes, esters, and various organic intermediates that can be further utilized in chemical synthesis.
Scientific Research Applications
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives and as a protecting group for hydroxyl functionalities.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. The hydroxyl and trichloroacetate groups may also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl chloride, 3,4-dichloro-
- Benzenesulfonyl fluoride, 4-chloro-3-nitro-
- 3-Chloro-4-hydroxybenzenesulfonyl fluoride
Uniqueness
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity
Properties
CAS No. |
23379-03-5 |
|---|---|
Molecular Formula |
C8H3Cl4FO4S |
Molecular Weight |
356.0 g/mol |
IUPAC Name |
(2-chloro-4-fluorosulfonylphenyl) 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H3Cl4FO4S/c9-5-3-4(18(13,15)16)1-2-6(5)17-7(14)8(10,11)12/h1-3H |
InChI Key |
OCTQHHDGKHCYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Cl)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13422899.png)
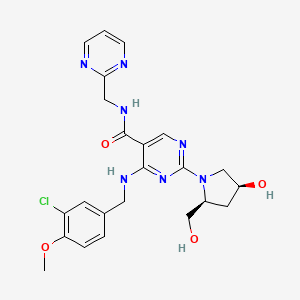
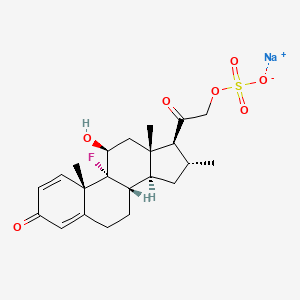
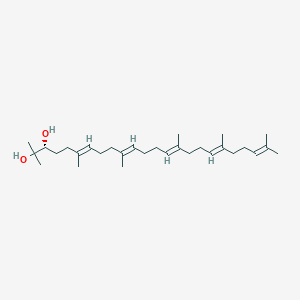


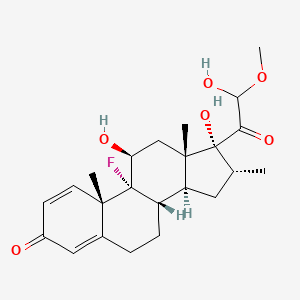

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)


